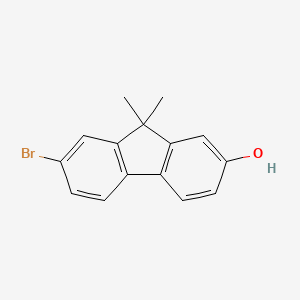
7-bromo-9,9-dimethyl-9H-fluoren-2-ol
Übersicht
Beschreibung
“7-bromo-9,9-dimethyl-9H-fluoren-2-ol” is a chemical compound. It is a precursor to a number of organic semiconducting polymers for OPV as well as a variety of hole transport for OLED devices .
Synthesis Analysis
The synthesis of “7-bromo-9,9-dimethyl-9H-fluoren-2-ol” involves several steps. One key intermediate, 2-bromo-9-(2,5-dimethylphenyl)-9H-fluorene, can be synthesized by using 2-bromofluorene and iodomethane as the major reactants . Another key intermediate, (7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic Acid, is available from Tokyo Chemical Industry .Molecular Structure Analysis
The molecular formula of “7-bromo-9,9-dimethyl-9H-fluoren-2-ol” is C15H14BBrO2 and its molecular weight is 316.99 . The compound appears as a white to almost white powder or crystal .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, alkylation at C (9) of 2-bromo-9-(2,5-dimethylphenyl)-9H-fluorene with methallyl chloride and cyclization by an intramolecular Friedel-Crafts alkylation led to the key building block 2-bromo-3′,3′,4′,7′-tetramethyl-2′,3′-dihydrospiro [fluorene-9,1′-indene] .Physical And Chemical Properties Analysis
“7-bromo-9,9-dimethyl-9H-fluoren-2-ol” is a solid at 20 degrees Celsius . It has a high fluorescent and high electron delocalization .Safety And Hazards
Eigenschaften
IUPAC Name |
7-bromo-9,9-dimethylfluoren-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMBUZYVUMQEAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-9,9-dimethyl-9H-fluoren-2-ol | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B567555.png)
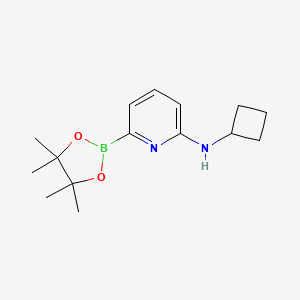
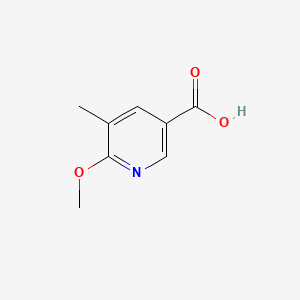
![Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate](/img/structure/B567559.png)
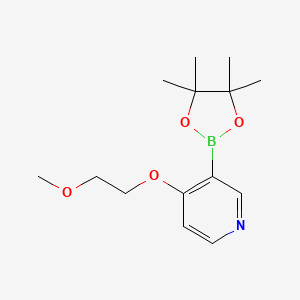
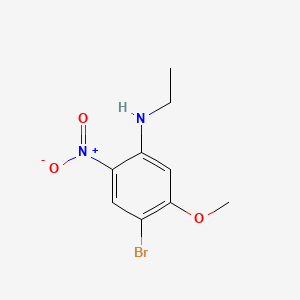
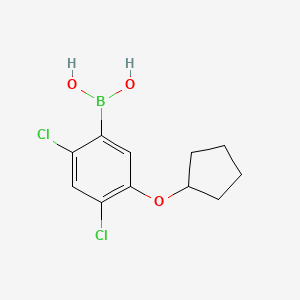
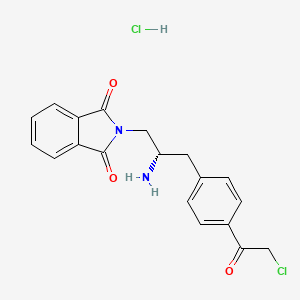
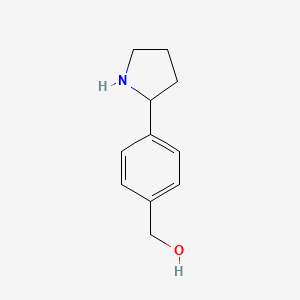
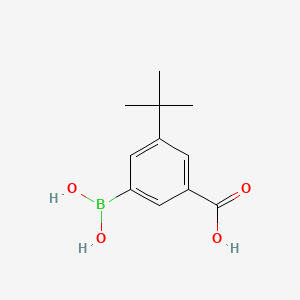
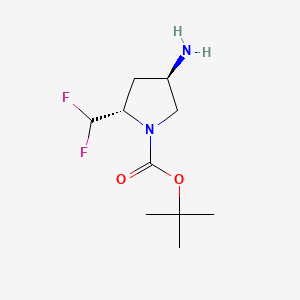
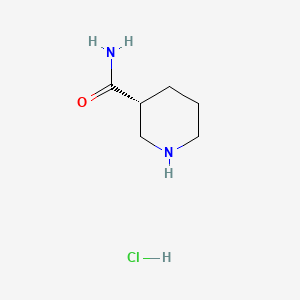
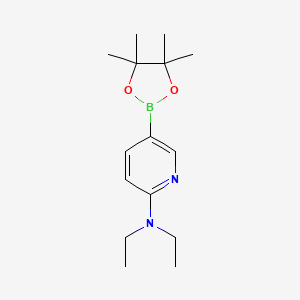
![1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate](/img/structure/B567578.png)